molecular formula C17H18N6O3 B2981455 (E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-66-0

(E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2981455
M. Wt: 354.37
InChI Key: VUQFWMYAVNMAJQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

  • A study by Brunschweiger et al. (2014) on 8‐Benzyltetrahydropyrazino[2,1‐f]purinediones, which are similar in structure to the compound , identified them as potential multitarget drugs. These compounds showed promise as dual‐target‐directed A1/A2A adenosine receptor antagonists, potentially relevant for treating neurodegenerative diseases (Brunschweiger et al., 2014).

Synthesis and Structural Studies

  • Tetere et al. (2011) explored the synthesis of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophiles like ammonia and hydrazine hydrate. These derivatives are structurally similar and are used as structural blocks in the synthesis of various structures (Tetere et al., 2011).

Antiviral and Antidepressant Properties

  • Chłoń-Rzepa et al. (2013) investigated new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents. Their study found that these compounds, similar to the compound , exhibited potential as ligands for serotonin receptors with possible psychotropic activity, relevant for depression and anxiety treatments (Chłoń-Rzepa et al., 2013).

Photochemistry and Novel Derivatives Synthesis

  • Han et al. (2008) explored the synthesis of novel derivatives of pentoxifylline (a xanthine derivative) through photochemistry. This study is relevant as it showcases methods that could potentially be applied to synthesize derivatives of the compound (Han et al., 2008).

Purine Analogues in Medicine

  • Kim et al. (1978) described the synthesis of purine analogues like 2-aminoimidazo[1,2-a]-s-triazin-4-one and their antiviral activity against various viruses. These analogues are structurally related to the compound and their study provides insights into potential medicinal applications (Kim et al., 1978).

Anticancer, Anti-HIV-1, and Antimicrobial Agents

  • Rida et al. (2007) synthesized a series of 8-substituted methylxanthine derivatives and evaluated their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research is relevant as it demonstrates the potential medical applications of derivatives similar to the compound (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-8-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-6-5-7-12(24)9-11/h4-7,9-10,24H,1,8H2,2-3H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQFWMYAVNMAJQ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-allyl-8-(2-(3-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

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